2,4,6-Trimethylpyrimidine-5-carbaldehyde

カタログ番号 B2819242

CAS番号:

90905-56-9

分子量: 150.181

InChIキー: WQZSTMJTSRAEOL-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

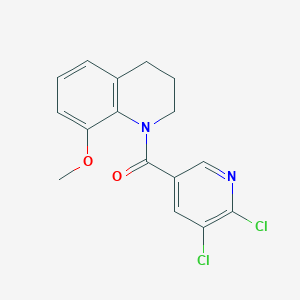

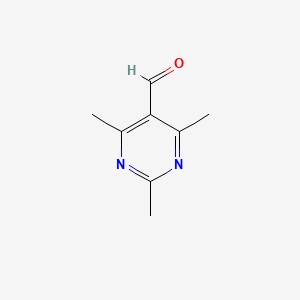

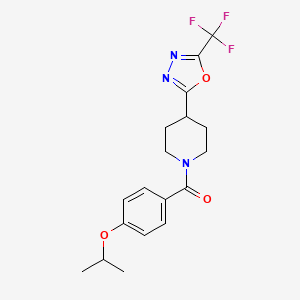

2,4,6-Trimethylpyrimidine-5-carbaldehyde is a chemical compound with the formula C8H10N2O and a molecular weight of 150.18 g/mol . It is a type of pyrimidine, which is a class of heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring .

Molecular Structure Analysis

The molecular structure of 2,4,6-Trimethylpyrimidine-5-carbaldehyde consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The ring is substituted with three methyl groups at positions 2, 4, and 6, and a carbaldehyde group at position 5 .Chemical Reactions Analysis

Pyrimidines, including 2,4,6-Trimethylpyrimidine-5-carbaldehyde, can undergo a variety of chemical reactions. For instance, they can participate in nucleophilic aromatic substitution (SNAr) reactions, which are a general approach to the synthesis of a wide variety of pyrimidine derivatives .科学的研究の応用

Heterocyclic Compound Synthesis

- This compound has been involved in the synthesis of heterocyclic compounds, such as the one-pot four-component reaction with unsymmetrical barbituric acid, cyanogen bromide, and various aldehydes. This reaction produces a new class of heterocyclic stable pentaones, which are dimeric forms of 1-methyl barbiturate, underlining the utility of 2,4,6-trimethylpyrimidine-5-carbaldehyde in complex organic synthesis processes (Jalilzadeh & Pesyan, 2011).

Synthetic Precursors for Antitumor Agents

- It serves as a precursor in the synthesis of oxopyrimidine-5-carbaldehydes and their derivatives, which show promise as synthetic precursors of antitumor agents. This application highlights the compound's potential in the development of new cancer treatments (Erkin & Krutikov, 2004).

Inhibitors of Protein Tyrosine Kinases

- Research into 4-aminopyrimidine-5-carbaldehyde oximes, closely related to 2,4,6-trimethylpyrimidine-5-carbaldehyde, shows potent VEGFR-2 inhibitory activity, demonstrating its relevance in the development of kinase inhibitors for therapeutic use (Huang et al., 2011).

Asymmetric Autocatalysis

- The compound's derivatives are also important in asymmetric synthesis, particularly in Soai's asymmetric autocatalysis, where they serve as substrates. This application is crucial for the development of chiral molecules, which are significant in pharmaceutical chemistry (Maltsev et al., 2014).

Expanded Porphyrins Synthesis

- It has been used in the synthesis of expanded porphyrins, demonstrating its utility in creating complex organic frameworks that could have applications in materials science and catalysis (Maes et al., 2005).

特性

IUPAC Name |

2,4,6-trimethylpyrimidine-5-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O/c1-5-8(4-11)6(2)10-7(3)9-5/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQZSTMJTSRAEOL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)C)C)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

![1-benzyl-N-(3-ethoxypropyl)-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2819161.png)

![4-Amino-4-[(4-fluorophenyl)methyl]-1Lambda(6)-thiane-1,1-dione hydrochloride](/img/structure/B2819162.png)

![tert-butyl N-[3-(aminomethyl)cyclobutyl]carbamate hydrochloride](/img/structure/B2819163.png)

![N-(4-methylphenyl)-2-{7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}acetamide](/img/structure/B2819165.png)

![6-[3-(3,5-dichlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2819167.png)

![N-(oxolan-2-ylmethyl)-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2819168.png)

![2-{2-[(mesitylmethyl)sulfanyl]-2-methylpropyl}-1,3(2H,4H)-isoquinolinedione](/img/structure/B2819173.png)

![Ethyl 2-[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate](/img/structure/B2819181.png)